![molecular formula C18H18N4O2 B2366809 2-(cyclopropylmethoxy)-N-(1-methyl-1H-indazol-5-yl)isonicotinamide CAS No. 2034359-49-2](/img/structure/B2366809.png)
2-(cyclopropylmethoxy)-N-(1-methyl-1H-indazol-5-yl)isonicotinamide
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Overview
Description
The compound “2-(cyclopropylmethoxy)-N-(1-methyl-1H-indazol-5-yl)isonicotinamide” is a complex organic molecule. It contains an indazole group, which is a type of nitrogen-containing heterocycle, and an isonicotinamide group, which is a derivative of pyridine .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an indazole ring and an isonicotinamide group. The cyclopropylmethoxy group would likely be attached to the 2-position of the indazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the indazole and isonicotinamide groups could potentially influence its solubility, stability, and reactivity .Scientific Research Applications
Anticancer Properties
The compound’s structural features suggest potential as an anticancer agent. Researchers have explored its effects on cancer cell lines, investigating its ability to inhibit tumor growth, induce apoptosis (programmed cell death), and interfere with cancer-related signaling pathways. Further studies are needed to validate its efficacy and safety for clinical use .
Kinase Inhibition
Given its pyridine-isonicotinamide scaffold, this compound may act as a kinase inhibitor. Kinases play crucial roles in cellular signaling, and inhibiting specific kinases can modulate various cellular processes. Researchers have examined its selectivity against specific kinases and its potential therapeutic applications in diseases related to kinase dysregulation .
Anti-Inflammatory Activity
The cyclopropylmethoxy group and indazole moiety suggest anti-inflammatory properties. Investigations have explored its effects on inflammatory pathways, such as NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells). Understanding its anti-inflammatory mechanisms could lead to novel treatments for inflammatory diseases .
Neuroprotection and Neurodegenerative Diseases
The compound’s isonicotinamide core hints at neuroprotective potential. Researchers have studied its effects on neuronal cell viability, oxidative stress, and neuroinflammation. It may hold promise in conditions like Alzheimer’s disease, Parkinson’s disease, or ischemic stroke .
Metabolic Disorders
Considering its structural resemblance to nicotinamide, investigations have explored its impact on metabolic pathways. It may influence glucose metabolism, lipid homeostasis, or mitochondrial function. Researchers aim to uncover its role in diabetes, obesity, or metabolic syndrome .
Cardiovascular Applications
The compound’s cardiovascular effects remain an area of interest. Researchers have investigated its impact on blood vessels, platelet aggregation, and cardiac function. It may have implications for hypertension, thrombosis, or heart failure .
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-(cyclopropylmethoxy)-N-(1-methylindazol-5-yl)pyridine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-22-16-5-4-15(8-14(16)10-20-22)21-18(23)13-6-7-19-17(9-13)24-11-12-2-3-12/h4-10,12H,2-3,11H2,1H3,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUHLSIKDXZSDPO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)C3=CC(=NC=C3)OCC4CC4)C=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cyclopropylmethoxy)-N-(1-methyl-1H-indazol-5-yl)isonicotinamide |
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